molecular formula C9H4F5NO3 B12861948 2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole

2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12861948
M. Wt: 269.12 g/mol
InChI Key: LMSCHUCKPVKDFU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which can be introduced into the molecule under photoredox-catalyzed conditions . The reaction conditions often include the use of blue LED light and an organophotocatalyst in a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups into the molecule.

Scientific Research Applications

2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential for forming specific interactions with biological targets, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C9H4F5NO3

Molecular Weight

269.12 g/mol

IUPAC Name

2-(difluoromethoxy)-7-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO3/c10-7(11)17-8-15-4-2-1-3-5(6(4)16-8)18-9(12,13)14/h1-3,7H

InChI Key

LMSCHUCKPVKDFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)OC(F)F

Origin of Product

United States

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